molecular formula C18H13N3O7 B2409146 5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide CAS No. 887347-89-9

5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B2409146
CAS No.: 887347-89-9
M. Wt: 383.316
InChI Key: PSFNRJQINCJMQU-UHFFFAOYSA-N
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Description

5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, nitro groups, and methoxy substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: The introduction of nitro groups into the aromatic rings. For example, nitration of 4-methoxyaniline and 3-nitroaniline can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The nitro-substituted anilines are then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The final step involves the formation of the amide bond between the furan-2-carboxylic acid and the nitroaniline derivatives under mild heating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for nitration and automated systems for coupling and amidation reactions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in hydrochloric acid (HCl).

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Conversion of the methoxy group to a carboxylic acid.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogen or sulfonyl groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities. Studies often focus on the biological activity of the nitro and methoxy substituents and their effects on cellular pathways.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide would depend on its specific application. In a biological context, the nitro groups could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-N-(3-nitrophenyl)furan-2-carboxamide
  • 5-(4-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide
  • 5-(4-methoxy-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, 5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide is unique due to the specific arrangement of its functional groups. The presence of both methoxy and nitro groups on different aromatic rings provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O7/c1-27-13-5-6-14(15(10-13)21(25)26)16-7-8-17(28-16)18(22)19-11-3-2-4-12(9-11)20(23)24/h2-10H,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFNRJQINCJMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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